molecular formula C11H11NO2 B1593475 Methyl 2-methyl-1H-indole-3-carboxylate CAS No. 65417-22-3

Methyl 2-methyl-1H-indole-3-carboxylate

Cat. No. B1593475
CAS RN: 65417-22-3
M. Wt: 189.21 g/mol
InChI Key: WQBPRTUBQKFRKZ-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-1H-indole-3-carboxylate” is a derivative of 2-substituted 1H-indole-3-carboxylate . Indole is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The compound can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed intramolecular oxidative coupling . It can also be involved in the preparation of oncrasin-1 derivatives .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 189.21 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 2-methyl-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of a wide range of indole derivatives, showcasing its versatility in organic synthesis. Ferdinand S. Melkonyan et al. (2008) demonstrated the efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate through Ullmann-type intramolecular arylamination, highlighting its utility in constructing complex molecules under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008). Additionally, Donald C. Rogness and Richard C. Larock (2009) reported a high-yielding synthesis of a novel indole-indolone ring system from methyl indole-2-carboxylates and arynes, demonstrating the compound's role in creating functionally rich and diverse molecular architectures (Rogness & Larock, 2009).

Anticancer Activity

The compound has also found applications in the development of new anticancer agents. M. Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and tested their anti-cancer activity against melanoma, renal, and breast cancer cell lines, indicating the potential of these derivatives as antitumor agents (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Catalysis and Regioselectivity

In catalysis, Benjamin S. Lane, Meghann A. Brown, and Dalibor Sames (2005) explored the direct palladium-catalyzed arylation of indoles, providing a mechanistic rationale for regioselectivity. Their work offers insights into the electrophilic palladation pathway, which is crucial for designing new catalytic conditions for arylation reactions (Lane, Brown, & Sames, 2005).

Materials Science and Fluorescence Studies

Methyl 3-arylindole-2-carboxylates, synthesized using a metal-assisted intramolecular C-N cyclization, exhibited potential as fluorescent probes due to their solvent-sensitive emission properties, as investigated by M. Queiroz et al. (2007). This work underscores the role of this compound derivatives in the development of materials with specific optical properties (Queiroz, Abreu, Castanheira, & Ferreira, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indole derivatives, including “Methyl 2-methyl-1H-indole-3-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology .

properties

IUPAC Name

methyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPRTUBQKFRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344061
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65417-22-3
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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